Imidazo[1,5-a]pyridine-8-carbaldehyde

Medicinal Chemistry Cardiovascular Drug Discovery Dihydropyridine Synthesis

Problem: Ordering the wrong imidazopyridine carbaldehyde regioisomer derails IDO/TDO inhibitor programs. Solution: Imidazo[1,5-a]pyridine-8-carbaldehyde is the specific 8-substituted isomer claimed in US Patent 10,647,714 for constructing IDO/TDO inhibitors. - Patented IDO1/TDO inhibitor scaffold precursor. - Enables regioselective C-C bond formation at the 8-position. - Sole precursor for Fos-Mauleon cardiovascular hybrid synthesis.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 151509-03-4
Cat. No. B114505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridine-8-carbaldehyde
CAS151509-03-4
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C2C(=C1)C=O
InChIInChI=1S/C8H6N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-6H
InChIKeyQYDRDWLSMBNJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyridine-8-carbaldehyde: Regiospecific Aldehyde Building Block


Imidazo[1,5-a]pyridine-8-carbaldehyde (CAS 151509-03-4) is a heteroaromatic aldehyde composed of a fused imidazo[1,5-a]pyridine core with a formyl substituent at the 8-position . With a molecular formula of C₈H₆N₂O and a molecular weight of 146.15 g/mol, this compound serves as a versatile small-molecule scaffold primarily employed as a synthetic intermediate in medicinal chemistry and materials science . Its distinct placement of the aldehyde group on the pyridine ring of the fused bicycle confers unique electronic properties and regioselective reactivity compared to other imidazopyridine carbaldehyde isomers, which is critical for constructing target-specific compound libraries [1].

Regioselectivity
C8 aldehyde anchor for cyclocondensations and C–C coupling, enabling 8-substituted library construction
Medicinal Chemistry
Key building block for IDO/TDO inhibitor synthesis; matches patent-protected 8-substituted chemical space
Materials Design
Supports late-stage pyridine functionalization for tunable blue-emitting fluorophores, distinct from 3-aryl route

Why Imidazo[1,5-a]pyridine-8-carbaldehyde Is Irreplaceable


Although imidazo[1,5-a]pyridine-3-carbaldehyde (CAS 56671-66-0) and the 5- or 6-carbaldehyde isomers share the same core scaffold, their substitution with the 8-carbaldehyde regioisomer in a synthetic sequence is not chemically equivalent due to divergent reactivity, steric profiles, and downstream biological activity [1]. The 8-carbaldehyde uniquely participates in cyclocondensation reactions to yield 8-substituted imidazo[1,5-a]pyridines, which are a distinct subclass of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors, as disclosed in US Patent 10,647,714 [2]. In contrast, the 3-carbaldehyde isomer is predominantly explored as a precursor for luminescent materials with emission maxima between 454–524 nm and is not cited as a precursor in the patent literature covering IDO/TDO inhibition [3]. This functional divergence means that selecting the incorrect regioisomer can reroute a synthetic program away from the desired pharmacological or photophysical outcome, leading to wasted procurement and screening resources.

Risk Dimension
8-Carbaldehyde
3-Carbaldehyde (CAS 56671-66-0)
Synthetic Pathway
Enables imidazopyridinyl-dihydropyridine hybrids; essential for cardiovascular hybrid synthesis
Fails to form the target hybrid; no product obtained via Fos–Mauleon route
Biological Target Space
Within US patent claims for IDO/TDO inhibitors; leads to 8-substituted active chemotype
Outside patent scope; derivatives may lack IDO/TDO relevance
Photophysical Vector
Non-fluorescent precursor; enables modular emitter design via C8 derivatization
Yields direct 1,3-diaryl emitters; limits late-stage tuning of emission properties

Quantitative Differentiation of Imidazo[1,5-a]pyridine-8-carbaldehyde


Dihydropyridine Hybrid Synthesis via Fos–Mauleon Route

The 8-carbaldehyde derivative serves as the critical intermediate for preparing diethyl 1,4-dihydro-4-(imidazo[1,5-a]pyridin-8-yl)-2,6-dimethylpyridine-3,5-dicarboxylate, a hybrid calcium antagonist. Fos et al. reported that only the 8-formyl regioisomer enables this convergent synthesis; attempts to use the 3-carbaldehyde isomer failed to produce the desired imidazopyridinyl-dihydropyridine hybrid. The target compound was obtained in good yields from methyl 2-cyano-3-pyridinecarboxylate via a 3-step sequence involving reduction to the amine, formylation with concomitant cyclization, and ester reduction [1].

Fos–Mauleon Route
Method context
Only 8-carbaldehyde yields the 1,4-dihydropyridine hybrid; 3-carbaldehyde gives no product. Multi-gram scale achievable.
Regiospecific cyclocondensation; essential for this chemotype.
J. Heterocycl. Chem. 1993.
Medicinal Chemistry Cardiovascular Drug Discovery Dihydropyridine Synthesis

IDO/TDO Inhibitor Intermediate for Immuno-Oncology

US Patent 10,647,714 explicitly claims 8-substituted imidazo[1,5-a]pyridines as inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). The 8-carbaldehyde serves as the essential electrophilic building block for constructing these 8-substituted inhibitors. In contrast, the 3-carbaldehyde regioisomer is not mentioned in the claims or synthetic schemes of this patent family, and derivatives derived from it would reside outside the protected chemical space [1]. The patent discloses sub-micromolar to low nanomolar inhibitory activities against IDO1 for the elaborated 8-substituted compounds [2].

IDO/TDO Inhibitor Space
Patent context
8-carbaldehyde is within US 10,647,714 claims for IDO/TDO inhibitors; 3-carbaldehyde is outside claimed chemical space.
Mandatory for IDO/TDO-targeted libraries; 3-isomer may not align.
Patent analysis: filed 2016, granted 2020.
Immuno-Oncology IDO Inhibitor Tryptophan Metabolism

Non-Emissive Intermediate vs. Luminescent 3-Aryl Analogs

1,3-Diarylated imidazo[1,5-a]pyridines synthesized from the corresponding aldehydes exhibit fluorescence emission in the range of 454–524 nm with quantum yields up to 0.44 [1]. However, the 8-carbaldehyde itself is not a fluorophore; it functions as a synthetic precursor that can later be elaborated into luminescent 8-aryl derivatives. This is a critical distinction in procurement: researchers requiring a pre-formed luminescent core should select the 3-carbaldehyde route, whereas those needing late-stage diversification at the 8-position for tailored emission properties must use the 8-carbaldehyde [2].

Photophysical Divergence
Reported
8-carbaldehyde is non-fluorescent precursor; 3-aryl analogs emit at 454–524 nm (Φ up to 0.44).
Supports modular emitter design vs pre-formed fluorophore.
Fluorescence in MeCN/CH₂Cl₂; J. Org. Chem. 2011.
Materials Chemistry Fluorescence Spectroscopy Optoelectronic Materials

High-Impact Application Scenarios for Imidazo[1,5-a]pyridine-8-carbaldehyde


8-Substituted IDO1/TDO Dual Inhibitors for Cancer Immunotherapy

Medicinal chemistry teams pursuing novel immune checkpoint modulators can employ imidazo[1,5-a]pyridine-8-carbaldehyde as the key aldehyde component in the construction of 8-substituted imidazo[1,5-a]pyridines, as specifically claimed in US Patent 10,647,714 [1]. The aldehyde group at position 8 allows for reductive amination, Grignard addition, or Horner-Wadsworth-Emmons reactions to install diverse side chains while maintaining the core structure essential for IDO1/TDO inhibitory activity. Selection of this regioisomer over the 3-carbaldehyde ensures the resulting compounds remain within the patented structural space and target the desired tryptophan catabolism pathway [2].

Cardiovascular Hybrid Drug Design

Researchers developing dual-action cardiovascular agents can follow the Fos–Mauleon synthetic route, where imidazo[1,5-a]pyridine-8-carbaldehyde is the sole viable precursor for assembling imidazopyridinyl-dihydropyridine hybrids with combined calcium antagonism and thromboxane synthetase inhibition potential [1]. The 3-step sequence—reduction, formylation-cyclization, and ester reduction—is well-established and scalable to multi-gram quantities. No alternative regioisomer provides access to this hybrid scaffold, making the 8-carbaldehyde the mandatory starting material for this specific chemotype [2].

Tunable Blue-Emitting Fluorophores for OLED and Biosensing

Physical organic chemists and materials scientists designing imidazo[1,5-a]pyridine-based emitters can use the 8-carbaldehyde to introduce aryl or heteroaryl substituents specifically at the pyridine ring periphery, enabling fine-tuning of the HOMO–LUMO gap that is not accessible via the 3-carbaldehyde pathway. While 3-aryl imidazo[1,5-a]pyridines emit at 454–524 nm, 8-aryl analogs derived from this aldehyde offer an orthogonal vector for electronic modulation, potentially yielding emitters with larger Stokes shifts and different solvatochromic behavior [1].

Fragment-Based Drug Discovery Library Construction

The aldehyde functionality at the 8-position provides a reactive anchor for fragment growth via bioisostere replacement and C–C bond formation. In fragment-based drug discovery campaigns, imidazo[1,5-a]pyridine-8-carbaldehyde can serve as a privileged fragment core that, upon condensation with hydrazines, amines, or active methylene compounds, generates diverse libraries of 8-substituted imidazo[1,5-a]pyridines. This contrasts with the 3-carbaldehyde, which is sterically and electronically divergent, leading to a different library composition and biological screening profile [1].

Application
Selection Property
Validation Focus
IDO1/TDO Inhibitor Synthesis
8-carbaldehyde regiospecific aldehyde; supports 8-substituted inhibitor library construction
Patent landscape alignment; IDO1/TDO target engagement assays
Cardiovascular Hybrid Scaffold Assembly
Fos–Mauleon synthetic route requires 8-formyl regioisomer exclusively
Synthetic feasibility and scalability; hybrid chemotype verification
Tunable Blue-Emitting Fluorophores
Pyridine C8 functionalization for electronic modulation; orthogonal to 3-aryl vector
Emission wavelength tunability; Stokes shift and quantum yield assessment
Fragment-Based Library Expansion
Aldehyde anchor for condensation reactions with amines, hydrazines, or active methylenes
Library diversity and regioisomer-specific screening outcomes

Technical Documentation Hub

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